molecular formula C11H7BrO4 B6604550 methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate CAS No. 2640646-71-3

methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B6604550
CAS No.: 2640646-71-3
M. Wt: 283.07 g/mol
InChI Key: CQIBMQPUGADWDF-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the reaction of 7-bromo-4-oxo-4H-chromene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 7-substituted derivatives.

    Reduction: Formation of 7-bromo-4-hydroxy-4H-chromene-2-carboxylate.

    Oxidation: Formation of higher oxidation state derivatives.

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The bromine atom and carbonyl groups play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but its ability to modulate oxidative stress and inflammation is well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which imparts distinct chemical and biological properties. This bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 7-bromo-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-3-2-6(12)4-9(7)16-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIBMQPUGADWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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